6-ethoxy-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of an ethoxy group at the 6th position and a dihydronaphthalenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Ethoxylation: Introduction of the ethoxy group at the 6th position is achieved through an ethoxylation reaction using ethyl alcohol and an appropriate catalyst.
Reduction: The naphthalene derivative is then subjected to reduction conditions to form the dihydronaphthalenone core. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Cyclization: The final step involves cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated naphthalenone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated naphthalenone derivatives
Substitution: Functionalized naphthalenone derivatives
Scientific Research Applications
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-3,4-dihydronaphthalen-1(2H)-one
- 6-ethoxy-2,3-dihydronaphthalen-1(2H)-one
- 6-ethoxy-3,4-dihydro-2H-naphthalen-1-one
Uniqueness
6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGKSZILDAVDQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517146 |
Source
|
Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50676-12-5 |
Source
|
Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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